Methyl 5-(((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a triazole ring fused with a pyridazine ring, which is further connected to a furan ring via a sulfanylmethyl group. This unique structure imparts a range of chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit antiviral and antimicrobial activities .
Mode of Action
It is known that triazole derivatives can interact with various enzymes and receptors in the body, leading to their antimicrobial and antiviral effects .
Biochemical Pathways
It is known that triazole derivatives can interfere with the synthesis of essential components of microbial cells, leading to their antimicrobial activity .
Pharmacokinetics
In silico pharmacokinetic studies of similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been summarized .
Result of Action
It has been reported that some [1,2,4]triazolo[4,3-a]quinoxaline compounds exhibit cytotoxicity and antiviral activity .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring is often formed by the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Coupling of Triazole and Pyridazine Rings: The triazole and pyridazine rings are fused together through a series of condensation reactions.
Introduction of the Sulfanylmethyl Group: The sulfanylmethyl group is introduced via nucleophilic substitution reactions.
Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors, often involving dehydration reactions.
Final Coupling: The final step involves coupling the furan ring with the fused triazolo-pyridazine structure through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the triazole or pyridazine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
Methyl 5-(((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their antimicrobial and anticancer activities.
1,2,4-Triazolo[4,3-a]quinoxalines: Exhibits antiviral and antimicrobial properties.
Tris[1,2,4]triazolo[1,3,5]triazines: Used in the development of new materials with unique electronic properties.
Uniqueness
Methyl 5-(((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate stands out due to its unique combination of a triazole-pyridazine fused ring system with a furan ring. This structure imparts a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 5-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-24-18(23)14-8-7-13(25-14)11-26-16-10-9-15-19-20-17(22(15)21-16)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXZLWRUNKRDDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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